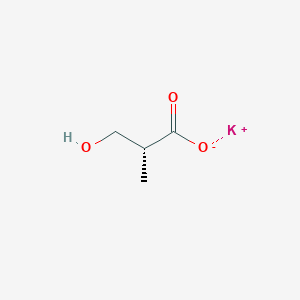
(R)-3-Hydroxyisobutyric Acid Potassium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-HydroxyisobutyricAcidPotassiumSalt is a chemical compound with significant relevance in various scientific fields. It is a potassium salt derivative of ®-3-hydroxyisobutyric acid, which is a chiral molecule. This compound is known for its applications in biochemical research and industrial processes due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-HydroxyisobutyricAcidPotassiumSalt typically involves the reaction of ®-3-hydroxyisobutyric acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the potassium salt. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt form.
Industrial Production Methods
In an industrial setting, the production of ®-3-HydroxyisobutyricAcidPotassiumSalt can be scaled up using similar principles. Large-scale reactors are used to mix ®-3-hydroxyisobutyric acid with potassium hydroxide under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the pure potassium salt.
化学反応の分析
Types of Reactions
®-3-HydroxyisobutyricAcidPotassiumSalt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ®-3-ketoisobutyric acid or ®-3-carboxyisobutyric acid.
Reduction: Formation of ®-3-hydroxyisobutanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
®-3-HydroxyisobutyricAcidPotassiumSalt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of ®-3-HydroxyisobutyricAcidPotassiumSalt involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, influencing the production of other metabolites. The compound’s effects are mediated through its ability to participate in redox reactions and form complexes with metal ions, which can modulate enzyme activity and cellular processes.
類似化合物との比較
Similar Compounds
(S)-3-HydroxyisobutyricAcidPotassiumSalt: The enantiomer of ®-3-HydroxyisobutyricAcidPotassiumSalt with similar chemical properties but different biological activity.
3-HydroxybutyricAcidPotassiumSalt: A structurally similar compound with a different substitution pattern on the carbon chain.
3-HydroxyisovalericAcidPotassiumSalt: Another related compound with a different alkyl group.
Uniqueness
®-3-HydroxyisobutyricAcidPotassiumSalt is unique due to its specific chiral configuration, which imparts distinct biochemical properties. Its ability to participate in stereospecific reactions makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
分子式 |
C4H7KO3 |
|---|---|
分子量 |
142.19 g/mol |
IUPAC名 |
potassium;(2R)-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O3.K/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 |
InChIキー |
GYLUDEIOSIWODS-AENDTGMFSA-M |
異性体SMILES |
C[C@H](CO)C(=O)[O-].[K+] |
正規SMILES |
CC(CO)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


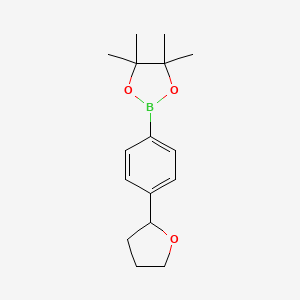
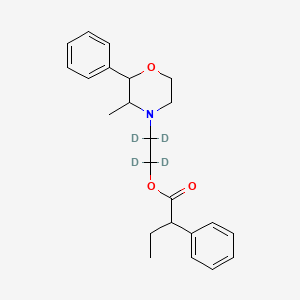

![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)
![2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid](/img/structure/B13436028.png)

![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)
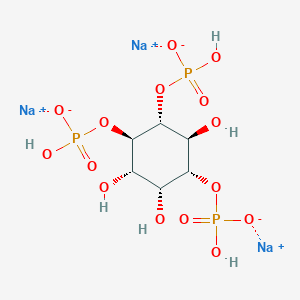
![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
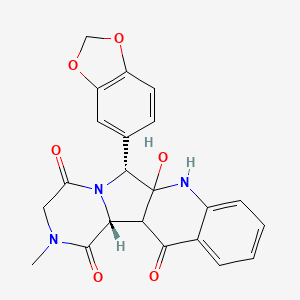
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
![(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B13436067.png)

